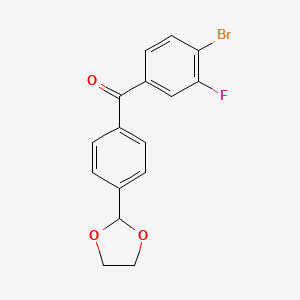

4-Bromo-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

描述

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFO3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZFMAMVXZEGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645120 | |

| Record name | (4-Bromo-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-34-4 | |

| Record name | Methanone, (4-bromo-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzophenone ring.

Dioxolane Ring Formation: The formation of the dioxolane ring through a cyclization reaction.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Cyclization: The dioxolane ring can be involved in cyclization reactions, forming more complex structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can lead to different functionalized derivatives.

科学研究应用

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows for:

- Formation of Fluorinated Compounds : The presence of the fluorine atom facilitates nucleophilic substitution reactions, making it a valuable precursor for synthesizing fluorinated pharmaceuticals and agrochemicals .

- Dioxolane Derivatives : The dioxolane moiety can be modified to produce a range of derivatives useful in medicinal chemistry .

Material Science

This compound exhibits properties that are beneficial in the development of new materials:

- Photoresponsive Materials : Its ability to undergo photochemical reactions makes it suitable for applications in photoresists and light-sensitive materials used in electronics .

- Polymer Chemistry : This compound can be used as a monomer or crosslinker in polymer synthesis, contributing to the development of advanced polymeric materials with tailored properties .

Photochemistry

The compound's structure allows it to participate in photochemical processes:

- UV Absorption and Emission : Studies have shown that compounds like this compound can absorb UV light and emit fluorescence, making them useful in optical applications such as sensors and imaging technologies .

- Fluorescence Studies : Its fluorescence properties have been exploited to study interaction mechanisms in biological systems, providing insights into cellular processes .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as a key intermediate in synthesizing novel fluorinated compounds with potential therapeutic applications. The reaction conditions were optimized to achieve high yields while maintaining the integrity of the dioxolane structure.

Case Study 2: Development of Photoresponsive Polymers

Research focused on incorporating this compound into polymer matrices to create photoresponsive materials. The resulting polymers exhibited enhanced mechanical properties and responsiveness to UV light, paving the way for applications in smart coatings and responsive devices.

作用机制

The mechanism of action of 4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

相似化合物的比较

4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone: Similar structure but lacks the fluorine atom.

4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone: Similar structure with the fluorine atom in a different position.

Uniqueness: 4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is unique due to the specific positioning of the bromine, fluorine, and dioxolane ring, which can influence its reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its chemical versatility compared to similar compounds.

生物活性

4-Bromo-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS No. 898760-34-4) is a synthetic organic compound that has garnered interest in various fields of research due to its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: CHBrF O

Molecular Weight: 351.17 g/mol

CAS Number: 898760-34-4

The compound features a fluorinated benzophenone structure with a dioxolane ring, which may influence its biological properties by enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity: Benzophenone derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells. The presence of bromine and fluorine atoms is believed to enhance their interaction with cellular targets.

- Antimicrobial Properties: Some studies suggest that fluorinated compounds can exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes.

- Antioxidant Effects: Certain derivatives have shown promise as antioxidants, potentially mitigating oxidative stress within cells.

Case Studies and Research Findings

- Anticancer Studies:

- Antimicrobial Activity:

-

Oxidative Stress Mitigation:

- A comparative analysis of antioxidant activities among several benzophenone derivatives revealed that those with halogen substitutions (like bromine and fluorine) had improved radical scavenging capabilities. This suggests potential applications in preventing oxidative damage in biological systems .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : A Pd-catalyzed domino reaction is a viable approach for synthesizing benzophenone derivatives. For example, Pd(OAc)₂ with PPh₃ in DMF at 418 K enables cross-coupling between aryl halides and alkynes, forming complex polycyclic structures . The dioxolane group can be introduced via protection of carbonyl intermediates using ethylene glycol under acidic conditions. Optimizing catalyst loading (e.g., 1–5 mol%), solvent polarity, and reaction time (19 hours in the referenced protocol) is critical to suppress side reactions like dehalogenation or over-oxidation .

Q. How can the purity of this compound be assessed, and what analytical techniques are most effective?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is recommended for assessing purity, as demonstrated for structurally similar bromo-fluoro compounds in reagent catalogs . Gas chromatography (GC) is suitable for volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) confirms structural integrity. Mass spectrometry (HRMS) provides molecular weight validation, especially for halogenated analogs .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis of the dioxolane group. Degradation rates increase with temperature, as observed in organic wastewater studies where sample cooling stabilized compounds . Avoid prolonged exposure to light, as bromo-fluorobenzophenones may undergo photolytic cleavage .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the dioxolane group in benzophenone derivatives?

- Methodological Answer : Competing side reactions (e.g., over-protection or ring-opening) can be minimized by:

- Using anhydrous conditions and catalytic p-toluenesulfonic acid (PTSA) for controlled dioxolane formation.

- Employing orthogonal protecting groups (e.g., tert-butyl esters) to isolate reactive sites .

- Monitoring reaction progress via thin-layer chromatography (TLC) to terminate at the mono-protected stage .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br (σₚ = +0.26) and F (σₚ = +0.06) activates the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivates it toward electrophilic reactions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromo group serves as a better leaving group than fluoro, enabling selective functionalization at the Br site. Fluorine’s inductive effect stabilizes intermediates, as seen in Pd-mediated cascade reactions .

Q. How can contradictions in reported spectral data for bromo-fluorobenzophenones be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvation effects or impurities. To resolve these:

- Compare data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-shifted peaks.

- Use 2D NMR (COSY, HSQC) to unambiguously assign signals in crowded spectra.

- Cross-validate with computational methods (DFT calculations for ¹³C chemical shifts) .

Data Contradiction Analysis

Q. Why do similar bromo-fluoro compounds exhibit divergent melting points in literature?

- Methodological Answer : Variations in melting points (e.g., 249–254°C for 4-Bromo-2-fluorobenzylamine HCl vs. 30°C for 4-Bromo-2-fluorobenzyl bromide ) arise from differences in crystal packing and hydrogen bonding. Polymorphism screening (via X-ray crystallography or DSC) is essential to identify stable forms. Impurities >2% can depress melting points, necessitating recrystallization from ethyl acetate/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。